N-(4-bromophenyl)-N'-butoxyurea
Description
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-butoxyurea |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI Key |
ZXTPHXRDXYMCEU-UHFFFAOYSA-N |
SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituted ureas with variations in N-aryl and N'-alkoxy groups exhibit distinct physicochemical and biological properties. Key analogues include:
Structural Insights :
- The butoxy group in this compound introduces greater conformational flexibility compared to methoxy or methyl groups in metobromuron and bromuron. This may enhance membrane permeability in biological systems .
- Crystal structure analysis of N-(4-bromophenyl)urea reveals a dihedral angle of 47.8° between the urea core and phenyl ring, stabilized by N–H···O hydrogen bonds. Similar angles in analogues influence packing efficiency and solubility .
Physicochemical Properties
- However, hydrogen bonding in the urea core (as seen in N-(4-bromophenyl)urea crystals) may counterbalance this effect .
- Thermodynamic Stability : DFT studies on analogous ureas suggest that electron-withdrawing groups (e.g., bromine) stabilize the urea core via resonance effects, enhancing thermal stability .
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